1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile
1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile
1-[(4-methoxyphenyl)-oxomethyl]-2H-quinoline-2-carbonitrile is a member of quinolines.
Brand Name:
Vulcanchem
CAS No.:
70391-31-0
VCID:
VC21317105
InChI:
InChI=1S/C18H14N2O2/c1-22-16-10-7-14(8-11-16)18(21)20-15(12-19)9-6-13-4-2-3-5-17(13)20/h2-11,15H,1H3
SMILES:
COC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N
Molecular Formula:
C18H14N2O2
Molecular Weight:
290.3 g/mol
1-(4-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile
CAS No.: 70391-31-0
Cat. No.: VC21317105
Molecular Formula: C18H14N2O2
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-[(4-methoxyphenyl)-oxomethyl]-2H-quinoline-2-carbonitrile is a member of quinolines. |
|---|---|
| CAS No. | 70391-31-0 |
| Molecular Formula | C18H14N2O2 |
| Molecular Weight | 290.3 g/mol |
| IUPAC Name | 1-(4-methoxybenzoyl)-2H-quinoline-2-carbonitrile |
| Standard InChI | InChI=1S/C18H14N2O2/c1-22-16-10-7-14(8-11-16)18(21)20-15(12-19)9-6-13-4-2-3-5-17(13)20/h2-11,15H,1H3 |
| Standard InChI Key | WUJAMDNMCMEVOJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator